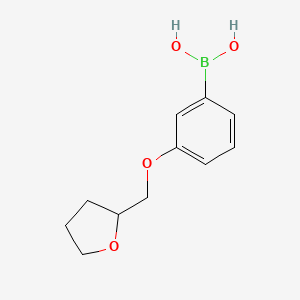
8-Chloro-2-propylquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-2-propylquinolin-4-amine is a quinoline derivative that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. Quinoline derivatives are known for their diverse biological activities and are often used as scaffolds in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-propylquinolin-4-amine typically involves the functionalization of the quinoline ring. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent like nitrobenzene.
Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production often employs scalable methods such as:
Transition Metal Catalysis: Utilizing palladium or copper catalysts to facilitate the formation of the quinoline core.
Microwave-Assisted Synthesis: This method accelerates the reaction process and improves yields by using microwave irradiation.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-2-propylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Aminoquinolines.
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Applications De Recherche Scientifique
8-Chloro-2-propylquinolin-4-amine has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for developing antimalarial, antibacterial, and anticancer agents.
Biological Studies: Investigated for its potential to inhibit specific enzymes and receptors.
Industrial Chemistry: Used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 8-Chloro-2-propylquinolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound may also interact with cellular receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug.
Amodiaquine: Another antimalarial with a similar quinoline structure.
Piperaquine: Used in combination therapies for malaria.
Uniqueness
8-Chloro-2-propylquinolin-4-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
1189105-67-6 |
|---|---|
Formule moléculaire |
C12H13ClN2 |
Poids moléculaire |
220.70 g/mol |
Nom IUPAC |
8-chloro-2-propylquinolin-4-amine |
InChI |
InChI=1S/C12H13ClN2/c1-2-4-8-7-11(14)9-5-3-6-10(13)12(9)15-8/h3,5-7H,2,4H2,1H3,(H2,14,15) |
Clé InChI |
OJBKYUFXGOUMJM-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C2C=CC=C(C2=N1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(7H-purin-6-ylamino)ethyl]acetamide](/img/structure/B11882374.png)




![2-Ethyl-3-methylbenzo[b][1,5]naphthyridine](/img/structure/B11882412.png)
![Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate](/img/structure/B11882413.png)
![3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine](/img/structure/B11882418.png)




